molecular formula C15H13N5O B5510541 N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide

Cat. No. B5510541
M. Wt: 279.30 g/mol
InChI Key: OMFMTXNGSUSPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” can be analyzed using techniques like NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” include nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Despite not being naturally occurring, they exhibit remarkable stability and aromatic character. N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide can be modified to create novel drug candidates. For instance, anticonvulsant drugs like Rufinamide and broad-spectrum cephalosporin antibiotics contain a 1,2,3-triazole core .

Fluorescent Imaging

1,2,3-Triazoles can be incorporated into fluorescent probes. Their unique properties make them suitable for cellular imaging, tracking specific molecules, and studying biological processes.

Safety and Hazards

The safety of similar compounds has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide” could involve further investigation of its potential biological activities, including its anticancer properties . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action .

properties

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-14-18-15(17-13(21)11-7-3-1-4-8-11)19-20(14)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFMTXNGSUSPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)benzamide

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